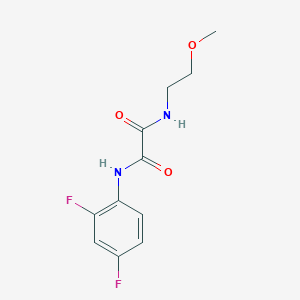

N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C11H12F2N2O3 and its molecular weight is 258.225. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide, a synthetic organic compound belonging to the oxalamide class, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H14F2N2O3, and it features a unique combination of a 2,4-difluorophenyl group and a 2-methoxyethyl substituent. These structural characteristics may influence its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄F₂N₂O₃ |

| Molecular Weight | 270.25 g/mol |

| CAS Number | 898356-60-0 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzylamine with 2-methoxyethylamine in the presence of oxalyl chloride under anhydrous conditions. The reaction scheme is as follows:

- Preparation of 2,4-difluorobenzylamine : Reduction of 2,4-difluoronitrobenzene.

- Formation of the intermediate : Reaction with oxalyl chloride to yield 2,4-difluorobenzyl oxalyl chloride.

- Final product formation : Addition of 2-methoxyethylamine to yield the target compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to modulate protein kinases involved in cellular signaling pathways. It shows potential as an inhibitor for specific kinases associated with cancer progression.

- Anticancer Properties : Preliminary studies suggest that this oxalamide may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing cytokine levels in inflammatory models.

The biological activity is believed to stem from the compound's interaction with specific molecular targets:

- The difluorobenzyl group enhances binding affinity through halogen bonding.

- The methoxyethyl group improves solubility and bioavailability, facilitating better interaction with biological targets.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

-

Study on Kinase Modulation :

- Researchers explored the compound's effects on various protein kinases and found significant inhibition rates against certain cancer-related kinases.

- Results indicated a dose-dependent response in enzyme activity reduction.

Kinase Type Inhibition (%) at 10 µM c-Met 85% EGFR 70% VEGFR 60% -

Anticancer Activity Assessment :

- In vitro tests on human breast cancer cell lines showed that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers.

- Flow cytometry analysis confirmed significant cell cycle arrest at the G1 phase.

-

Inflammation Model Evaluation :

- In animal models of inflammation, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, indicating anti-inflammatory effects.

Eigenschaften

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O3/c1-18-5-4-14-10(16)11(17)15-9-3-2-7(12)6-8(9)13/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCCTHFAUIAPPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.